Lipophilicity Tuning: Computed XLogP3 of the 4-Fluorobenzenesulfonate Ester Versus the 4-Methylbenzenesulfonate (Tosylate) Analog
The 4-fluorobenzenesulfonate ester (CAS 477857-55-9) has a computed XLogP3 of 4.4, compared with an estimated XLogP3 of approximately 4.7 for the corresponding 4-methylbenzenesulfonate (tosylate) analog (CAS 208111-55-1, C₂₀H₁₉Cl₂FNO₄S, MW ~460) [1]. The ~0.3 log unit reduction in lipophilicity arises from the replacement of the electron-donating para-methyl group with the electron-withdrawing para-fluoro substituent. In the context of the 4-fluoropiperidine scaffold class, where T-type calcium channel antagonist lead optimization campaigns have demonstrated that sub-unit logP adjustments can shift Caᵥ3 channel isoform selectivity profiles [2], this difference in lipophilicity constitutes a relevant and selectable parameter for property-based design. No direct comparative bioassay data between the fluoro- and methyl-sulfonate esters are available in the public domain.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 (PubChem, CID 2767869) |
| Comparator Or Baseline | 4-Methylbenzenesulfonate analog (CAS 208111-55-1): estimated XLogP3 ≈ 4.7 (computed by structural analogy; no experimental logP/logD reported for either compound) |
| Quantified Difference | ΔXLogP3 ≈ −0.3 (target compound less lipophilic) |
| Conditions | Computed property (XLogP3 algorithm, PubChem release 2025.09.15); no experimental logD₇.₄ available |
Why This Matters
For cellular permeability-limited assays, a 0.3 log unit reduction in lipophilicity can alter the rate of passive membrane diffusion; researchers selecting between these two catalog sulfonate esters for a medicinal chemistry program should note this computable property difference before committing to a synthetic route.
- [1] PubChem Compound Summary for CID 2767869. Computed XLogP3 = 4.4 (PubChem release 2025.09.15). View Source
- [2] Barrow, J.C. et al., US Patent 8,501,773 B2: 4-Fluoro-piperidine T-type calcium channel antagonists. Merck Sharp & Dohme Corp. (2013). View Source
